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Executive Summary
Non-visual photoreception, the detection of light for purposes other than forming images,

governs a myriad of critical physiological processes, including circadian rhythm entrainment,

neuroendocrine regulation, and even vascular development. While melanopsin (OPN4) has

been extensively studied in this context, recent research has illuminated the pivotal role of

another photopigment: Opsin 5 (OPN5), also known as Neuropsin. OPN5 is a UV/violet light-

sensitive G protein-coupled receptor (GPCR) expressed in a diverse range of tissues, from the

deep brain and retina to the skin and testes.[1][2] This technical guide provides a

comprehensive overview of the molecular properties, signaling pathways, and physiological

functions of OPN5. It details key experimental methodologies used to elucidate its function and

presents quantitative data to support the current understanding of this multifaceted

photoreceptor. The guide aims to serve as a critical resource for researchers investigating non-

visual light detection and professionals exploring novel therapeutic targets related to light-

dependent physiological regulation.

Introduction: Clarifying Opsin Terminology
The opsin family of proteins is vast and functionally diverse. It is important to distinguish

between "Xenopsin" and "Opsin 5 (OPN5)/Neuropsin," the subject of this guide.
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Xenopsin: This is a visual pigment first characterized in protostomes, such as flatworms and

mollusks.[3][4] It is typically found in ciliary photoreceptor cells in the eyes and is involved in

image-forming vision, often co-expressed with rhabdomeric opsins.[3][4]

Opsin 5 (OPN5) / Neuropsin: This is a non-visual photopigment found across vertebrates,

including mammals.[1] It is sensitive to ultraviolet (UV) and violet light and is expressed in

various ocular and extraocular tissues, where it mediates non-image-forming physiological

responses.[1][2][5]

This document will focus exclusively on Opsin 5 (OPN5), a key player in the expanding field of

non-visual photoreception.

Molecular and Photochemical Properties of OPN5
OPN5 is a canonical seven-transmembrane domain GPCR that utilizes a vitamin A-based

chromophore, 11-cis-retinal, to detect light.[1] A key characteristic of OPN5 is its bistable

nature. Upon absorbing a UV/violet photon, the 11-cis-retinal isomerizes to all-trans-retinal,

converting the opsin to its active, signaling state. This active state is thermally stable and can

be reverted to the inactive state by absorbing a longer-wavelength photon (e.g., orange light),

providing a mechanism for sustained signaling or rapid deactivation.[5][6] However,

mammalian OPN5 has evolved to lose the ability to directly bind all-trans-retinal, suggesting it

functions as a highly specialized photosensor.[7]

Data Presentation 3.1: Photochemical Properties of
OPN5
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Species Opsin

Absorption
Max (λmax) -
Inactive State
(11-cis-retinal)

Absorption
Max (λmax) -
Active State
(all-trans-
retinal)

Reference(s)

Human OPN5 ~380 nm ~470 nm [5][6]

Mouse OPN5 ~380 nm ~470 nm [6][8]

Chicken cOpn5m ~360 nm ~474 nm [9]

Quail OPN5 Not specified
Peak sensitivity

~420 nm
[10]

OPN5 Signaling Pathways
Upon activation by light, OPN5 initiates intracellular signaling cascades by coupling to

heterotrimeric G proteins. The specific G protein subtype engaged by OPN5 exhibits significant

species-dependent variation, leading to distinct downstream cellular responses.[1][11]

Gi Coupling (Mouse Model): In mice, OPN5 preferentially couples to the Gi subtype of G

proteins.[6][7] Activation of Gi leads to the inhibition of adenylyl cyclase, resulting in a

decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][6] This pathway

is implicated in functions such as ocular vascular development.[1]

Gq Coupling (Human Model): In contrast, human OPN5 primarily signals through the Gq

pathway.[1][11] Gq activation stimulates phospholipase C (PLC), which cleaves

phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and

diacylglycerol (DAG). IP3 triggers the release of calcium (Ca²⁺) from intracellular stores,

while DAG activates protein kinase C (PKC). This cascade can lead to the activation of

downstream targets like the MAPK/ERK pathway.[1]

Mandatory Visualization 4.1: OPN5 Gi-Coupled Signaling
Pathway```dot
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Caption: OPN5 Gq-coupled signaling cascade leading to Ca²⁺ release and MAPK activation.

Physiological Roles and Tissue Expression
OPN5's expression in diverse tissues underlies its involvement in a wide array of non-visual

functions.

Data Presentation 5.1: OPN5 Expression and Associated
Functions
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Tissue/Organ
Physiological
Function

Key Findings Reference(s)

Retina

Local Circadian

Photoentrainment,

Myopia Suppression,

Vascular Development

OPN5 is required for

light to entrain the

local circadian clock in

the retina,

independent of rods,

cones, or melanopsin.

[12][13][14]It also

suppresses lens-

induced myopia and

mediates light-

dependent vascular

development. [1][2]

[1][2][12][13][14]

Cornea

Local Circadian

Photoentrainment,

Wound Healing

The corneal circadian

clock is also

photoentrained in an

OPN5-dependent

manner. [12][13][14]

[1][12][13][14]

Skin
Local Circadian

Photoentrainment

OPN5 mediates light-

dependent induction

of circadian clock

genes (e.g., Period) in

exposed murine skin.

[2][15][16]

[2][15][16]

Brain (Hypothalamus) Deep Brain

Photoreception,

Thermoregulation,

Seasonal

Reproduction (in

birds)

In birds, OPN5 in the

paraventricular organ

(PVO) acts as a deep

brain photoreceptor

for seasonal breeding.

[10][17]In mice,

hypothalamic OPN5

neurons mediate

violet-light

[1][2][10][17]
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suppression of

thermogenesis. [1][2]

Testis Unknown

OPN5 mRNA is

expressed in the

testis, but its function

remains to be

elucidated. [5]

[5]

Key Experimental Protocols
The characterization of OPN5 function relies on a combination of molecular, biochemical, and

physiological assays. Below are summarized protocols for key experiments.

Heterologous Expression and UV-Vis Spectroscopy
This protocol is used to determine the light absorption properties of OPN5.

Gene Cloning: Clone the full-length OPN5 cDNA into a mammalian expression vector (e.g.,

pCDNA3.1).

Cell Culture and Transfection: Culture HEK293T cells and transfect them with the OPN5

expression plasmid using a suitable transfection reagent.

Protein Expression and Reconstitution: After 24-48 hours, harvest the cells. Lyse the cells

and solubilize membrane proteins using a detergent (e.g., 1% dodecyl-β-D-maltoside). Add

11-cis-retinal chromophore to the lysate and allow it to bind to the apo-opsin overnight in the

dark.

Purification: Purify the reconstituted OPN5 pigment using immunoaffinity chromatography

with an anti-opsin antibody-conjugated resin (e.g., 1D4 antibody).

Spectroscopy: Record the absorption spectrum of the purified pigment using a UV-Visible

spectrophotometer. To measure the active state, irradiate the sample with UV light (~380 nm)

and record the spectrum again. To test for bistability, subsequently irradiate with orange light

(>520 nm) and re-measure. [6]
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G Protein Activation Assay ([³⁵S]GTPγS Binding)
This assay determines which G protein subtype is activated by light-stimulated OPN5.

Preparation: Prepare membranes from HEK293T cells expressing OPN5. Purify the desired

G protein heterotrimer (e.g., Gi, Gq, Gs).

Assay Reaction: In the dark, mix the OPN5-containing membranes with the purified G

protein and GDP.

Light Activation: Expose one set of samples to UV light to activate OPN5. Keep a control set

in the dark.

Binding Reaction: Add [³⁵S]GTPγS, a non-hydrolyzable GTP analog, to all samples.

Activated G proteins will exchange GDP for [³⁵S]GTPγS.

Quantification: After incubation, stop the reaction and filter the mixture through a

nitrocellulose membrane to capture the G proteins. Measure the amount of bound

[³⁵S]GTPγS using a scintillation counter. An increase in radioactivity in the light-exposed

sample indicates G protein activation. [9]

Mandatory Visualization 6.1: Workflow for G Protein
Activation Assay
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Experimental Conditions

Start
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Caption: Experimental workflow for the [³⁵S]GTPγS G protein activation assay.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 12 Tech Support

https://www.benchchem.com/product/b15621075?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15621075?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Intracellular Second Messenger Measurement
To quantify the decrease in cAMP from Gi activation, methods like competitive enzyme-linked

immunoassays (ELISA) or radioimmunoassays (RIA) are commonly used. [18][19]1. Cell

Stimulation: Culture OPN5-expressing cells and treat with forskolin to elevate basal cAMP

levels. 2. Light Exposure: Expose cells to UV light to activate OPN5. 3. Cell Lysis: Lyse the

cells to release intracellular contents. 4. Immunoassay: Perform a competitive ELISA/RIA

according to the manufacturer's protocol. In these assays, free cAMP from the sample

competes with a labeled cAMP tracer for binding to a limited number of anti-cAMP antibody

sites. 5. Detection: The signal (e.g., colorimetric or radioactive) is inversely proportional to the

amount of cAMP in the sample. Calculate concentrations based on a standard curve. [18]

To visualize the Ca²⁺ release from Gq activation, live-cell imaging is employed. [20][21]1.

Indicator Loading: Load OPN5-expressing cells with a calcium-sensitive fluorescent dye (e.g.,

Fura-2 AM) or transfect them with a genetically encoded calcium indicator (GECI) like GCaMP.

[20][22]2. Microscopy Setup: Place the cells on the stage of a fluorescence microscope

equipped with a suitable camera (e.g., sCMOS) and light source. [22]3. Baseline

Measurement: Record the baseline fluorescence intensity of the cells before stimulation. 4.

Stimulation and Recording: While continuously recording images, stimulate the cells with

UV/violet light. 5. Data Analysis: An increase in fluorescence intensity (or a change in the ratio

of emission at two wavelengths for ratiometric dyes like Fura-2) indicates an increase in

intracellular Ca²⁺ concentration. [20]

Ex Vivo Photoentrainment Assay
This protocol assesses the ability of light to synchronize the circadian clock in isolated tissues.

Animal Model: Use a circadian reporter mouse, such as Per2::Luciferase, where the core

clock protein PER2 is fused to firefly luciferase.

Tissue Dissection: Isolate tissues of interest (e.g., retina, cornea, skin) and place them in

organotypic culture on a membrane insert. [12][16]3. Culture and Synchronization: Culture

the tissue in a light-tight incubator. Initially, synchronize all tissue clocks with a chemical

stimulus (e.g., dexamethasone).

Light Cycle Application: After synchronization, expose the cultures to a controlled 12h:12h

light-dark cycle for several days using violet or short-wavelength light.
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Bioluminescence Recording: Transfer the cultures to constant darkness and measure the

bioluminescence rhythm using a photomultiplier tube (PMT) or a sensitive camera. A stable,

24-hour rhythm that is phase-locked to the previous light cycle indicates successful

photoentrainment. [12][14]

Conclusion and Future Directions
Opsin 5 (Neuropsin) has emerged as a critical UV/violet light sensor mediating a host of non-

visual physiological functions. Its species-specific signaling mechanisms and diverse tissue

expression patterns highlight a sophisticated layer of light-dependent regulation that operates

both in concert with and independently of the primary visual system.

For drug development professionals, OPN5 presents novel therapeutic opportunities. The

discovery of its role in suppressing myopia suggests that targeting OPN5 with specific light

therapies or pharmacological agents could offer a non-invasive treatment for a globally

prevalent condition. [1]Furthermore, its involvement in thermoregulation and circadian

entrainment points to potential applications in metabolic and sleep disorders.

Future research should focus on:

Deorphanizing OPN5 function in tissues like the testis.

Elucidating the complete signaling networks downstream of OPN5 in different cell types.

Identifying specific pharmacological modulators (agonists/antagonists) for OPN5 to facilitate

therapeutic development.

Investigating the clinical relevance of reduced violet light exposure in modern indoor

lifestyles and its potential impact on OPN5-mediated health, such as the rising incidence of

myopia. [1] The continued exploration of OPN5 promises to deepen our understanding of

how light shapes biology and to unlock new avenues for improving human health.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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